1-(3,4-Dichlorophenyl)-3-phenylpropan-1-amine hydrochloride
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Overview
Description
1-(3,4-Dichlorophenyl)-3-phenylpropan-1-amine hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a dichlorophenyl group and a phenylpropan-1-amine moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-amine hydrochloride typically involves the reaction of 3,4-dichlorobenzaldehyde with phenylpropan-1-amine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine. Industrial production methods may involve optimized reaction conditions, including controlled temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-3-phenylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, secondary amines, and substituted derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-phenylpropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of drugs targeting specific receptors and enzymes.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-3-phenylpropan-1-amine hydrochloride can be compared with similar compounds such as:
- 3,4-Dichlorophenylhydrazine hydrochloride
- 2,4-Dichlorophenylhydrazine hydrochloride
- 4-(Trifluoromethyl)phenylhydrazine
- 4-Fluorophenylhydrazine hydrochloride
- 4-Methoxyphenylhydrazine hydrochloride
These compounds share structural similarities but differ in their chemical properties and applications. The presence of different substituents on the phenyl ring influences their reactivity and biological activity, making each compound unique in its own right .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-phenylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N.ClH/c16-13-8-7-12(10-14(13)17)15(18)9-6-11-4-2-1-3-5-11;/h1-5,7-8,10,15H,6,9,18H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEYNSKDDNQEDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C2=CC(=C(C=C2)Cl)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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